molecular formula C11H9N3O2 B052246 N4-Benzoylcytosine CAS No. 26661-13-2

N4-Benzoylcytosine

Cat. No. B052246
CAS RN: 26661-13-2
M. Wt: 215.21 g/mol
InChI Key: XBDUZBHKKUFFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N4-Benzoylcytosine and its derivatives can be synthesized through various chemical processes. For instance, N4-Benzoylcytosine derivatives have been synthesized by acylation of cytosine, followed by condensation with acylated sugars or nucleosides in the presence of stannic chloride as a catalyst (Sugiura et al., 1988). Another method involves the glycosylation of silyl derivatives of N4-Benzoylcytosine with acetylated glycals, also using SnCl4 as the condensing agent (Khripach et al., 1982).

Molecular Structure Analysis

The molecular structure of N4-Benzoylcytosine derivatives has been characterized using various spectroscopic techniques. For example, the structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone, a related compound, was determined through IR analysis and NMR assignments (Joseph et al., 2004).

Chemical Reactions and Properties

N4-Benzoylcytosine undergoes a variety of chemical reactions. It has been used as a precursor in the synthesis of oligoribonucleotides and in studies exploring the properties of nucleoside derivatives. For example, it can undergo transribosylation reactions to form cytidine derivatives, highlighting its versatility in nucleoside synthesis (Green et al., 1970).

Physical Properties Analysis

The physical properties of N4-Benzoylcytosine derivatives, such as solubility and crystalline structure, play a crucial role in their applications. While specific studies on the physical properties of N4-Benzoylcytosine were not identified in this search, the crystalline structures and physical characteristics of related compounds have been reported, providing insight into their behavior and applications in various chemical contexts.

Chemical Properties Analysis

The chemical properties of N4-Benzoylcytosine, including its reactivity, stability, and interactions with other compounds, are essential for its application in medicinal chemistry and drug design. For instance, the prodrug potential of N4-Benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine showcases the importance of understanding the chemical properties of N4-Benzoylcytosine derivatives (Kawaguchi et al., 1989).

Scientific Research Applications

  • Synthesis of Pentopyranic Acid Derivatives :

    • N4-Benzoylcytosine was used in synthesizing derivatives like 1-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate) with a 70% yield.
    • The process involved glycosylation of N4-benzoylcytosine's trimethylsilyl derivative with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, using SnCl4 as a condensing agent (Kulinkovich & Timoshchuk, 1983).
  • Oligoribonucleotide Synthesis :

    • N4-Benzoylcytosine was converted into 3′-acetates, a key step in the synthesis of oligoribonucleotides.
    • This process is important for understanding and synthesizing RNA structures (Green et al., 1970).
  • Prodrug of DDCN (Reverse Transcriptase Inhibitor) :

    • N4-Benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine, a prodrug of DDCN (an anti-AIDS agent), was synthesized.
    • This prodrug can regenerate DDCN under specific conditions and is significant for its potential in AIDS treatment (Kawaguchi et al., 1989).
  • Glycosylation with Acetylated Glycals :

    • The glycosylation of N4-Benzoylcytosine was studied, leading to the formation of N1-nucleosides.
    • This research is crucial for understanding nucleoside synthesis and modification (Khripach et al., 1982).
  • Synthesis of Novel PNA Analogues :

    • N4-Benzoylcytosin-1-yl derivative was used for synthesizing peptide nucleic acids (PNAs).
    • PNAs are an important tool in molecular biology and medical research for their binding specificity to DNA and RNA (Laan et al., 1996).
  • Antitumor Applications :

    • N4-Benzoyl-1-beta-D-arabinofuranosylcytosine has shown potential as an antitumor agent.
    • Its efficacy in cancer treatment is highlighted, especially in relation to its forms and administration methods (Aoshima et al., 1977).
  • Inhibition of Respiratory Kinases :

    • N4-Benzyladenine, related to N4-Benzoylcytosine, was studied for its inhibitory effects on respiratory kinases.
    • This research is relevant for understanding cellular respiration and potentially extending the postharvest life of vegetables (Tuli et al., 1964).

Safety And Hazards

N4-Benzoylcytosine is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDUZBHKKUFFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309282
Record name N4-Benzoylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Benzoylcytosine

CAS RN

26661-13-2
Record name N4-Benzoylcytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26661-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026661132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26661-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N4-Benzoylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Benzoylcytosine
Reactant of Route 2
Reactant of Route 2
N4-Benzoylcytosine
Reactant of Route 3
Reactant of Route 3
N4-Benzoylcytosine
Reactant of Route 4
Reactant of Route 4
N4-Benzoylcytosine
Reactant of Route 5
Reactant of Route 5
N4-Benzoylcytosine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N4-Benzoylcytosine

Citations

For This Compound
222
Citations
A Holý - Collection of Czechoslovak Chemical Communications, 1979 - cccc.uochb.cas.cz
… N3-benzoyl derivative already present in the starting trityl compound (which would mean the very improbable N3-benzoylation of the cytosine nucleus) or from the N4-benzoylcytosine …
Number of citations: 9 cccc.uochb.cas.cz
JH Hong, MY Gao, CK Chu - Tetrahedron letters, 1999 - Elsevier
… The thioglycosyl intermediate I1 was condensed with silylated N4-benzoylcytosine followed by deprotection to give the desired nucleoside 12. © 1998 Elsevier Science Ltd. All rights …
Number of citations: 32 www.sciencedirect.com
A Földesi, FPR Nilson, C Glemarec, C Gioeli… - Tetrahedron, 1992 - Elsevier
Raney nickel- 2 H 2 O exchange reaction on an epimeric mixture of methyl α/β-D-ribofuranoside [α/β = ∼3:10]1 produced methyl 1 # ,2,3,4 # ,5,5′- 2 H 6 -α/β-ribofuranoside 2 [97 atom …
Number of citations: 40 www.sciencedirect.com
NB Khripach, IA Mikhailopulo, AA Akhrem - Chemistry of Heterocyclic …, 1982 - Springer
… N4-Benzoylcytosine XIV was obtained as the chief reaction product. eL-Anomer XX and a glycal nucleoside were also obtained from the reaction products after re-moral of the …
Number of citations: 1 link.springer.com
C Epple, C Leumann… - … Section C: Crystal …, 1998 - scripts.iucr.org
The structure of the title compound, C21H23N3O7, has been determined at 193 K. The equivalent DNA-backbone torsion angles δ (O6′—C6′—C5′—C8′) and γ (C6′—C5′—C8…
Number of citations: 3 scripts.iucr.org
M Kuwahara, M Arimitsu, M Sisido - Tetrahedron, 1999 - Elsevier
… Nucleophilic substitution of the bromide 6b with N4-benzoylcytosine gave the desired NI-isomer 7c in 63% yield. Removal of the amino and carboxy protecting group in compound 7c …
Number of citations: 38 www.sciencedirect.com
Q Zhang, J Sun, Y Zhu, F Zhang… - Angewandte Chemie …, 2011 - researchgate.net
… Without optimizing the present N-glycosylation conditions, we examined the coupling of the three pyrimidine nucleobases, that is, uridine (2a), thymine (2b), and N4benzoylcytosine (2c)…
Number of citations: 141 www.researchgate.net
C Tanase, FG Cocu, MT Caproiu, M Neagu, G Manda - REVISTA DE CHIMIE, 2009 - bch.ro
… (9) from prostaglandin analogues synthesis, was transformed in 4 steps in the key intermediate (13) in optically activity form, and coupled by Mitsunobu reaction to N4-benzoylcytosine …
Number of citations: 3 bch.ro
AG Olsen, O Dahl, AB Petersen, J Nielsen… - Artificial DNA: PNA & …, 2011 - Taylor & Francis
… , a pseudo-complementary GC base pair consisting of the unnatural nucleobases N6-methoxy-2,6-diaminopurine (previously described in a DNA context), and N4-benzoylcytosine is …
Number of citations: 18 www.tandfonline.com
SH Kwon, HR Moon, LS Jeong - 대한약학회학술대회, 2002 - dbpia.co.kr
… condensed whth silylated N4-benzoylcytosine. and then convenged to the linal D-andL-nucleosides. Synthesist of the D-and-apio nucieosides will be prssented in detail aht th the …
Number of citations: 2 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.